molecular formula C17H24F2O B065174 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene CAS No. 174350-05-1

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Cat. No.: B065174
CAS No.: 174350-05-1
M. Wt: 282.37 g/mol
InChI Key: BOAHGIPRRKDVQY-UHFFFAOYSA-N
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Description

trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene: is a complex organic compound characterized by its unique structural features It contains an ethoxy group, two fluorine atoms, and a propyl-cyclohexyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the benzene ring:

    Cyclohexyl group attachment: The propyl-cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzene ring reacts with a propyl-cyclohexyl halide in the presence of a Lewis acid catalyst.

    Isomerization: The final step involves the isomerization of the compound to obtain the trans configuration, which can be achieved through catalytic hydrogenation or other suitable methods.

Industrial Production Methods

Industrial production of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and difluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution reagents: Including halogens, acids, or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Results in the formation of new functionalized benzene derivatives.

Scientific Research Applications

trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.

Comparison with Similar Compounds

Similar Compounds

  • trans-1-Ethoxy-2,3-difluoro-4-(4-methyl-cyclohexyl)-benzene
  • trans-1-Ethoxy-2,3-difluoro-4-(4-ethyl-cyclohexyl)-benzene
  • trans-1-Ethoxy-2,3-difluoro-4-(4-butyl-cyclohexyl)-benzene

Uniqueness

trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene is unique due to its specific combination of functional groups and structural features. The presence of the ethoxy, difluoro, and propyl-cyclohexyl groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHGIPRRKDVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598114
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163709-69-0, 174350-05-1
Record name 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163709-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethoxy-2,3-difluor-4-(trans-4-propylcyclohexyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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